Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329098
InChI: InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C12H9BrFNO2S
Molecular Weight: 330.17 g/mol

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18329098

Molecular Formula: C12H9BrFNO2S

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate -

Specification

Molecular Formula C12H9BrFNO2S
Molecular Weight 330.17 g/mol
IUPAC Name ethyl 2-(2-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3
Standard InChI Key MJEZRUNSQQGNGC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)F)Br

Introduction

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a thiazole ring, an ethyl ester group, and a 2-bromo-5-fluorophenyl substituent, which contribute to its chemical reactivity and biological properties.

Synthesis and Chemical Reactions

The synthesis of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate typically involves multi-step reactions that can be optimized for yield and purity. The compound can undergo various chemical transformations, including substitution reactions and modifications to the ester group, which are essential for enhancing its biological properties or synthesizing derivatives with specific functionalities.

Biological Activity and Potential Applications

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate has shown potential in various biological activities, although the specific mechanisms of action are still under investigation. The presence of halogen substituents is believed to enhance its interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

  • Pharmaceutical Development: It is investigated for its potential use in drug development due to its unique structural features and biological properties.

Comparison with Similar Compounds

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate shares structural similarities with other thiazole derivatives but is distinct due to its specific substitution pattern. For example, Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate and Ethyl 2-(2-bromo-6-fluorophenyl)thiazole-4-carboxylate are similar compounds with different substitution patterns on the phenyl ring.

Similar Compounds Comparison

Compound NameMolecular FormulaSimilarity Index
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylateC12H10FNO2S0.85
Ethyl 2-(2-bromo-6-fluorophenyl)thiazole-4-carboxylateC11H8BrFNO2S0.78
Ethyl 2-(3-bromo-5-fluorophenyl)thiazole-4-carboxylateC11H8BrFNO2S0.76

Research Findings and Future Directions

Research into Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is ongoing, focusing on elucidating its therapeutic potential and safety profile. Interaction studies with biological macromolecules are crucial for understanding how this compound interacts with its targets and how it is metabolized by the body. Future studies should aim to explore its pharmacokinetic properties and potential applications in drug development.

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